molecular formula C9H8O2 B139856 2-Phenylacrylic acid CAS No. 492-38-6

2-Phenylacrylic acid

Cat. No.: B139856
CAS No.: 492-38-6
M. Wt: 148.16 g/mol
InChI Key: ONPJWQSDZCGSQM-UHFFFAOYSA-N
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Description

2-Phenylacrylic acid, also known as atropic acid, is an organic compound with the molecular formula C9H8O2. It is a colorless solid that is soluble in organic solvents but insoluble in water. This compound is a derivative of acrylic acid, where one of the hydrogen atoms on the vinyl group is replaced by a phenyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylacrylic acid can be synthesized through various methods. One common method involves the reaction of phenyl acetate with paraformaldehyde in the presence of an alkali . Another method includes the use of phenylacetaldehyde and malonic acid in the presence of a base, followed by decarboxylation .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of cinnamic acid. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylacrylic acid undergoes a variety of chemical reactions, including:

    Esterification: Reacts with alcohols to form esters.

    Hydrolysis: Esters of this compound can be hydrolyzed back to the acid form.

    Aldol Condensation: Participates in aldol condensation reactions.

    Michael Addition: Reacts with nucleophiles in Michael addition reactions.

    Diels-Alder Reactions: Can undergo Diels-Alder reactions with dienes.

Common Reagents and Conditions:

    Esterification: Typically involves alcohols and an acid catalyst.

    Hydrolysis: Requires water and an acid or base catalyst.

    Aldol Condensation: Often uses bases like sodium hydroxide.

    Michael Addition: Utilizes nucleophiles such as amines or thiols.

    Diels-Alder Reactions: Requires dienes and heat.

Major Products:

Mechanism of Action

The mechanism of action of 2-Phenylacrylic acid involves its ability to participate in various chemical reactions due to the presence of the carboxyl and phenyl groups. These functional groups allow it to act as a nucleophile or electrophile in different reactions. The compound can form hydrogen bonds and interact with various molecular targets, including enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: 2-Phenylacrylic acid is unique due to its ability to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis. Its phenyl group provides additional stability and reactivity compared to similar compounds .

Properties

IUPAC Name

2-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPJWQSDZCGSQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075418
Record name Benzeneacetic acid, .alpha.-methylene-
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492-38-6
Record name α-Phenylacrylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=492-38-6
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Record name Atropic acid
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Record name 2-Phenylacrylic acid
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Record name Benzeneacetic acid, .alpha.-methylene-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Atropic acid
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Record name ATROPIC ACID
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Synthesis routes and methods

Procedure details

Tropic acid (4.1 g, 25 mmol) in 50 ml 10N NaOH was stirred at 100° C. for 16 h. Upon cooling on ice, 50 ml conc. HCl was added slowly. The formed white crystals were isolated and dried to give 2.7 g 2-phenyl-acrylic acid. M.p. 97°-99° C.
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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